6-Hydroxymedroxyprogesterone acetate is a synthetic derivative of medroxyprogesterone acetate, which is a progestin hormone. This compound plays a significant role in various medical applications, particularly in hormonal therapies and contraceptives. It is classified under the category of synthetic progestins, which are utilized for their ability to mimic the effects of natural progesterone in the body.
6-Hydroxymedroxyprogesterone acetate is derived from medroxyprogesterone acetate through specific chemical modifications. As a synthetic progestin, it is classified within the broader category of steroid hormones. Its primary applications include use in hormone replacement therapy and as a contraceptive agent.
The synthesis of 6-hydroxymedroxyprogesterone acetate involves several key steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound, which often requires careful control of reaction conditions to optimize yield and purity.
The molecular formula for 6-hydroxymedroxyprogesterone acetate is . The structure consists of a steroid backbone with hydroxyl and acetate functional groups that confer its biological activity. The specific arrangement of these groups is crucial for its interaction with progesterone receptors in the body.
Key structural features include:
6-Hydroxymedroxyprogesterone acetate can participate in various chemical reactions typical for steroid derivatives, including:
These reactions allow for further derivatization and modification of the compound for specific therapeutic applications.
The mechanism of action for 6-hydroxymedroxyprogesterone acetate primarily involves its binding to progesterone receptors in target tissues. Upon binding, it activates receptor-mediated signaling pathways that lead to various biological effects, including:
This compound's efficacy as a contraceptive agent stems from its ability to inhibit ovulation and alter endometrial receptivity.
The physical properties of 6-hydroxymedroxyprogesterone acetate include:
Chemical properties include:
Relevant data indicates that forced degradation studies have been conducted to understand its stability profile better, highlighting potential impurities that may arise during storage or formulation .
6-Hydroxymedroxyprogesterone acetate has several important scientific applications:
6-Hydroxymedroxyprogesterone acetate (C₂₄H₃₄O₅; molecular weight 402.53 g/mol) is a monohydroxylated derivative of medroxyprogesterone acetate (MPA). Structurally, it features a β-oriented hydroxyl group (-OH) at the C6 position of the steroidal nucleus, distinguishing it from the parent compound MPA (C₂₄H₃₄O₄; MW 386.52 g/mol) [2] [9]. This modification classifies it as a pregnane-based steroid (C21 skeleton) with additional ketone groups at C3 and C20, and an acetyl ester at C17. Its IUPAC name is [(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate [9]. The compound crystallizes as a white to off-white solid with a melting point of 222–225°C and exhibits sparing solubility in water but higher solubility in organic solvents like acetonitrile and chloroform [7] [9].
Table 1: Structural Comparison with Medroxyprogesterone Acetate
Feature | 6-Hydroxymedroxyprogesterone Acetate | Medroxyprogesterone Acetate (MPA) |
---|---|---|
Molecular Formula | C₂₄H₃₄O₅ | C₂₄H₃₄O₄ |
Molecular Weight | 402.53 g/mol | 386.52 g/mol |
C6 Functional Group | β-Hydroxyl (-OH) | Methyl (-CH₃) |
Key Functional Groups | C3-ketone, C20-ketone, C17-acetate | C3-ketone, C20-ketone, C17-acetate |
Melting Point | 222–225°C | 207–209°C |
Pharmacopoeial Designation | Medroxyprogesterone Acetate Impurity A | Active Pharmaceutical Ingredient |
The identification of 6-hydroxymedroxyprogesterone acetate emerged from mid-20th-century research into the metabolic pathways of synthetic progestins. Following the clinical introduction of MPA in 1959 [5], studies in the 1960s–1970s revealed that hepatic cytochrome P450 enzymes (notably CYP3A4) catalyze its oxidation, yielding several hydroxylated metabolites [5] [9]. The C6-hydroxylated variant was identified as a primary oxidative metabolite through in vitro incubation studies with liver microsomes and in vivo excretion analyses [9]. Concurrently, it was recognized as a synthetic impurity in MPA formulations due to oxidation during manufacturing or storage. By the 1980s, regulatory pharmacopoeias (e.g., European Pharmacopoeia) formally designated it as "Medroxyprogesterone Acetate Impurity A," mandating strict controls (<0.5% concentration) in pharmaceutical products [9]. This dual origin—metabolic and synthetic—established its significance in pharmaceutical chemistry.
This compound serves as a critical probe for understanding structure-activity relationships (SAR) in steroid pharmacology:
Table 2: Key Chemical Properties
Property | Value/Description |
---|---|
CAS Registry Number | 984-47-4 |
Molecular Formula | C₂₄H₃₄O₅ |
Exact Mass | 402.2456 g/mol |
XLogP3 | 3.2 (Predicted) |
Hydrogen Bond Donors | 1 (C6-OH) |
Hydrogen Bond Acceptors | 5 (Ketones + Acetate) |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 80.7 Ų |
Stability Concerns | Light-sensitive; oxidizes under air |
Table 3: Analytical Detection Methods
Method | Application | Conditions/Notes |
---|---|---|
High-Performance Liquid Chromatography (HPLC) | Quantification in pharmaceutical formulations | C18 column; UV detection at 240–254 nm [9] |
Ultra-Performance LC (UPLC) | High-throughput impurity profiling | Shorter run times, improved resolution [9] |
Gas Chromatography-Mass Spectrometry (GC-MS) | Metabolic studies | Requires derivatization due to low volatility |
Nuclear Magnetic Resonance (NMR) | Structural confirmation | Characteristic C6-OH peak at δ 3.5–4.0 ppm [9] |
Infrared Spectroscopy (IR) | Functional group identification | O-H stretch (3200–3600 cm⁻¹); C=O stretches (1700–1750 cm⁻¹) [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: